1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The structure of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one features a pyrrole ring fused to a pyrimidine ring, which contributes to its biological activity and chemical properties.
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one can be derived from various synthetic pathways that involve starting materials such as arylglyoxals and amino compounds. It is classified as a nitrogen-containing heterocycle, which is significant in organic synthesis and drug development due to its structural diversity and reactivity.
Several methods have been reported for the synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, including:
The synthesis often employs techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to characterize the resulting compounds. These techniques help confirm the structural integrity and purity of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one.
The molecular structure of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one consists of a fused pyrrole and pyrimidine system. The compound can be represented as follows:
Key spectral data for this compound includes:
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one participates in various chemical reactions due to its functional groups. Notably:
The reaction conditions often involve mild temperatures and specific catalysts to facilitate high yields while minimizing side reactions.
The mechanism by which 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one exerts its biological effects may involve modulation of various biochemical pathways. For instance:
Data from molecular docking studies indicate that certain derivatives exhibit strong binding affinities to target proteins involved in tuberculosis pathogenesis.
Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess stability under varying conditions.
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one has significant potential applications in:
The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following early observations of its bioisosteric resemblance to purine nucleobases. Initial synthetic efforts in the 1960s, such as Scheradsky’s condensation of amino-substituted pyrroles with guanidine derivatives, established foundational methodologies for accessing this heterocyclic system [8]. The scaffold gained significant traction in the 1990s when researchers recognized its potential for mimicking adenine in ATP-binding sites of kinases—a revelation coinciding with the rise of targeted cancer therapies. By the early 2000s, pharmaceutical development accelerated with the FDA approval of landmark drugs like Tofacitinib (Janus kinase inhibitor for autoimmune diseases) and Ruxolitinib (JAK1/2 inhibitor for myelofibrosis), validating the scaffold’s clinical utility [5].
Table 1: Milestones in Pyrrolo[2,3-d]pyrimidine-Based Drug Development
Year | Development Milestone | Significance |
---|---|---|
1965 | Scheradsky’s synthetic route using pyrrole and guanidine | Enabled foundational access to the scaffold |
2000s | Discovery of Tofacitinib and Ruxolitinib | Demonstrated clinical efficacy in autoimmune and myeloproliferative disorders |
2010s | Optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Achieved orally bioavailable PKB inhibitors with antitumor efficacy |
2020s | Development of HPK1 inhibitors (e.g., Compound 31, IC₅₀ = 3.5 nM) | Addressed immunotherapy resistance via T-cell signaling modulation |
Contemporary research focuses on structural diversification to overcome limitations of early derivatives, such as metabolic instability and kinase selectivity. For example, modifications to 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines yielded 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with enhanced oral bioavailability and sustained target engagement in vivo [2]. Recent efforts (2020–2023) have produced compounds like the HPK1 inhibitor 31 (IC₅₀ = 3.5 nM), which augments interleukin-2 secretion in T-cells—a breakthrough for cancer immunotherapy [1]. The scaffold’s versatility is further evidenced by its incorporation into multi-kinase inhibitors targeting EGFR, Her2, VEGFR2, and CDK2 simultaneously, exemplified by compound 5k (IC₅₀ = 40–204 nM against key kinases) [3].
The 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one core distinguishes itself from classical pyrrolopyrimidines through a lactam moiety at the 2-position, which profoundly influences its electronic distribution, hydrogen-bonding capability, and three-dimensional conformation. X-ray crystallographic analyses reveal that the 2-carbonyl group engages in complementary hydrogen bonding with kinase hinge residues, notably serving as a hydrogen bond acceptor with backbone NH groups (e.g., Leu398 in PAK4) and as a donor via the adjacent N-H [6]. This dual functionality enhances binding affinity compared to non-lactam analogs.
Key Structural Advantages:
The scaffold’s functionalization follows predictable regiochemistry: electrophilic substitution favors the 5-position of the pyrrole ring, while nucleophilic displacements target the 4-position of the pyrimidine. Halogenation at C5 (e.g., p-bromobenzene) boosts cellular activity, as evidenced in anti-BVDV derivatives, whereas 4-alkoxy/aryloxy groups (as in FAK inhibitors) project into hydrophobic pockets near the DFG motif [5] [9].
1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one derivatives exert therapeutic effects primarily through potent and selective kinase inhibition, leveraging their adenine-mimetic properties to compete with ATP in catalytic domains. Their clinical relevance spans oncology, immunology, and antiviral therapy, with distinct derivatives tailored to specific kinome targets.
Oncology Applications:
Table 2: Kinase Targets and Inhibitory Potency of Representative Derivatives
Kinase Target | Biological Role | Exemplary Compound | IC₅₀ Value | Mechanism of Action |
---|---|---|---|---|
HPK1 | T-cell signaling negative regulator | Compound 31 | 3.5 nM | Blocks SLP76 phosphorylation, enhances IL-2 secretion |
PKB/Akt | Cell survival and proliferation | CCT128930 | 6.0 nM | ATP-competitive inhibition; suppresses PI3K-PKB-mTOR axis |
FAK | Focal adhesion signaling | Compound 36 | 1.9 nM | Inhibits Tyr397 autophosphorylation and downstream effectors |
PAK4 | Cytoskeletal remodeling | 5n | <10 nM | Stabilizes inactive conformation via hinge region H-bonding |
Beyond Kinase Inhibition:
The scaffold’s adaptability enables rational design against resistance mechanisms; for example, incorporating meta-substituted electron-withdrawing groups on pendant aryl rings restores PAK4 affinity in mutant variants [6]. This multifaceted target engagement underscores why 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one remains a cornerstone of modern medicinal chemistry efforts in targeted therapy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1